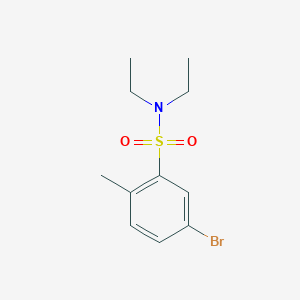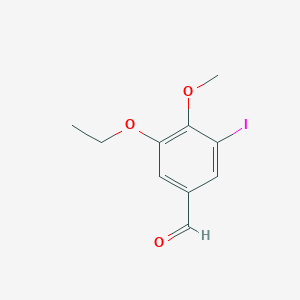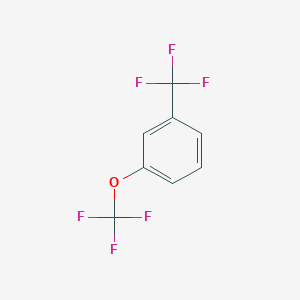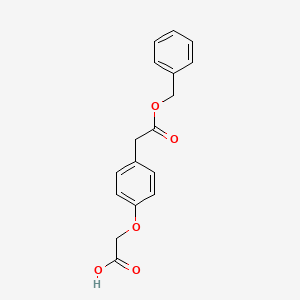
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid
Overview
Description
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is also known for its role in peptide synthesis and other biochemical applications.
Mechanism of Action
Target of Action
Similar compounds, such as boc-protected amino acids, have been used in the synthesis of various bioactive compounds . These compounds often interact with a variety of biological targets, depending on the specific structure of the compound.
Mode of Action
For example, they can act as building blocks in peptide synthesis, forming bonds with other amino acids to create larger structures .
Biochemical Pathways
Boc-protected amino acids are often involved in peptide synthesis, which plays a crucial role in numerous biochemical pathways . The resulting peptides can have various biological effects, depending on their structure and the specific amino acids involved.
Pharmacokinetics
The boc group is often used in drug design to improve the pharmacokinetic properties of a compound, such as its stability and bioavailability .
Result of Action
Boc-protected amino acids are often used in the synthesis of bioactive compounds, which can have a variety of effects at the molecular and cellular level .
Action Environment
The action of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the condensation of O-(carboxymethyl)hydroxylamine and di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid undergoes several types of reactions, including:
Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.
Substitution: The addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used for the addition of the Boc group to amines.
Potassium permanganate: Used for the oxidation of N-protected β-aminoalcohol.
Trifluoroacetic acid: Used for the removal of the Boc group.
Major Products Formed
The major products formed from these reactions include Boc-protected amines and the corresponding deprotected amines after the removal of the Boc group .
Scientific Research Applications
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid has several scientific research applications, including:
Peptide Synthesis: Used in the solid-phase synthesis of peptides.
Protein Assembly: Directed by synthetic molecular recognition motifs.
Antibiotic and Hemolytic Activities: Synthesis of gramicidin S cyclic analogs.
HCV Protease Inhibitors: Synthesis of modified analogs.
Peptidic V1a Receptor Agonists: Solid-phase synthesis.
Directed Peptide Assembly: At the lipid-water interface.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
- Nα-BOC-(S)-β-aminoalanine
- Nα-Boc-L-β-aminoalanine
- N2-(Tert-butoxycarbonyl)-(S)-2,3-diaminopropionic acid
- N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
- Nα-Boc-L-2,3-diaminopropionic acid
Uniqueness
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYLENBEAWHHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)



![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)




